molecular formula C8H12BrN3 B2626512 4-(4-Bromo-1H-pyrazol-1-yl)piperidine CAS No. 877399-60-5

4-(4-Bromo-1H-pyrazol-1-yl)piperidine

Cat. No.: B2626512
CAS No.: 877399-60-5
M. Wt: 230.109
InChI Key: CUYMHWHMYSOTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a chemical compound with the molecular formula C8H12BrN3. It is a heterocyclic compound that contains both a pyrazole and a piperidine ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-bromo-1H-pyrazole with piperidine. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Comparison with Similar Compounds

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a compound of considerable interest in pharmacological research due to its unique structural features and biological activities. The presence of a bromine atom on the pyrazole ring enhances its reactivity and binding affinity to various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₂BrN₃, and it exists primarily as a hydrochloride salt in research applications. Its structure consists of a piperidine ring substituted with a 4-bromo-1H-pyrazole moiety, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC₈H₁₂BrN₃·ClH
CAS Number1263378-44-4
Molecular Weight232.10 g/mol

Pharmacological Potential

Research indicates that this compound exhibits several notable pharmacological properties:

  • Neurotransmitter Receptor Inhibition : The compound has shown potential as an inhibitor of various neurotransmitter receptors, which could be beneficial in treating neurological disorders.
  • Anticancer Activity : Studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. They exhibit antiproliferative effects on multiple cancer cell lines, including lung, breast, and colorectal cancers .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation, such as topoisomerase and tubulin polymerization .
  • Binding Affinity : The bromine substitution enhances the compound's binding affinity to specific proteins and receptors, facilitating its action as a therapeutic agent.

Anticancer Studies

A study evaluated the anticancer efficacy of various pyrazole derivatives, including those similar to this compound. Results indicated that these compounds inhibited the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with the pyrazole structure displayed higher cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) compared to standard chemotherapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with piperidine under controlled conditions. Common solvents include methanol or ethanol, often with catalysts like acetic acid to enhance yield. The synthesis process may also involve purification steps such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties compared to structurally similar compounds.

Compound NameKey Differences
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl esterContains a carboxylic acid ester group
4-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochlorideSubstituted with a methyl group instead of bromine
4-(1H-Pyrazol-1-yl)piperidine hydrochlorideLacks bromination; simpler structure

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYMHWHMYSOTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 4 M solution of HCl in 1,4-dioxane (13.5 ml, 54 mmol) is added to a solution of 4-(4-Bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (as obtained in preparation 62, 5.92 g, 17.94 mmol) in CH2Cl2 (50 ml) and the reaction mixture is stirred at RT for 6 h. The suspension is filtered on a Por. 4 Fritte and the cake dissolved in EtOAc. A saturated solution of NaHCO3 is added and the phases are separated. The aqueous phase is extracted 3× with EtOAc. The combined organic layers are washed with NaHCO3, brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is used without further purification in the next step, and afford the title compound as pale orange solid, Rt=0.582 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 330 (M+1, 79Br)+
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (500 mg, 1.515 mmol) in CH2Cl2 (3 mL) was added TFA (3 mL). The reaction was stirred at room temperature until LCMS indicated completion of the reaction. The solvents were removed in vacuo, and the residue was dissolved in MeOH (15 mL). The pH of the solution was adjusted to 9 with hydroxide resin to afford 4-(4-bromo-pyrazol-1-yl)-piperidine.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.